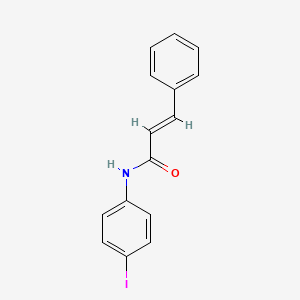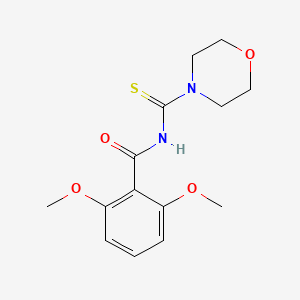
N-(4-iodophenyl)-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-iodophenyl)-3-phenylacrylamide, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its ability to inhibit the activity of Rho GTPases. Rho GTPases are a family of signaling proteins that play a critical role in regulating cell morphology, migration, and adhesion. Dysregulation of Rho GTPases has been implicated in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders.
科学研究应用
N-(4-iodophenyl)-3-phenylacrylamide has been widely used as a research tool to study the role of Rho GTPases in various cellular processes. It has been shown to inhibit the activity of several members of the Rho family, including RhoA, Rac1, and Cdc42. This inhibition has been demonstrated to have a variety of effects on cellular processes, including cell adhesion, migration, and invasion. N-(4-iodophenyl)-3-phenylacrylamide has also been used to study the role of Rho GTPases in cancer progression, as well as in the development of neurological disorders such as Alzheimer's disease.
作用机制
N-(4-iodophenyl)-3-phenylacrylamide works by binding to the switch II region of Rho GTPases, which is critical for their activation. This binding prevents the GTPases from interacting with downstream effectors, thereby inhibiting their activity. The precise mechanism by which N-(4-iodophenyl)-3-phenylacrylamide binds to Rho GTPases is still under investigation, but it is believed to involve covalent modification of a cysteine residue in the switch II region.
Biochemical and Physiological Effects
N-(4-iodophenyl)-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects on cells. Inhibition of Rho GTPases by N-(4-iodophenyl)-3-phenylacrylamide has been shown to reduce cell adhesion, migration, and invasion. It has also been demonstrated to induce apoptosis in cancer cells and to reduce the proliferation of cancer cells in vitro. In addition, N-(4-iodophenyl)-3-phenylacrylamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease, reducing the accumulation of amyloid-beta plaques and improving cognitive function.
实验室实验的优点和局限性
One of the major advantages of N-(4-iodophenyl)-3-phenylacrylamide as a research tool is its specificity for Rho GTPases. This allows researchers to selectively inhibit the activity of Rho GTPases without affecting other signaling pathways. However, N-(4-iodophenyl)-3-phenylacrylamide has some limitations as well. It has been shown to have some off-target effects on other proteins, and its potency can vary depending on the cell type and experimental conditions.
未来方向
There are several areas of research that could benefit from further investigation of N-(4-iodophenyl)-3-phenylacrylamide. One area is the development of more potent and selective inhibitors of Rho GTPases. Another area is the study of the role of Rho GTPases in other diseases, such as cardiovascular disease and diabetes. Finally, the development of methods for delivering N-(4-iodophenyl)-3-phenylacrylamide to specific tissues or cell types could improve its therapeutic potential.
合成方法
N-(4-iodophenyl)-3-phenylacrylamide can be synthesized using a multi-step process that involves the reaction of 4-iodoaniline with 3-phenylacryloyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrazine hydrate to yield N-(4-iodophenyl)-3-phenylacrylamide. The purity and yield of the final product can be improved using various purification techniques such as column chromatography and recrystallization.
属性
IUPAC Name |
(E)-N-(4-iodophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-11H,(H,17,18)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLNYBFEPGTMFT-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2,3-dimethylphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5819868.png)


![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B5819879.png)


![3-(benzoylhydrazono)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5819906.png)

![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5819928.png)

![N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5819943.png)